molecular formula C5H4Cl2N2 B112953 4,6-Dichloropyridin-3-amine CAS No. 7321-93-9

4,6-Dichloropyridin-3-amine

Cat. No. B112953
CAS RN: 7321-93-9
M. Wt: 163 g/mol
InChI Key: FBGVTWONYOCYGA-UHFFFAOYSA-N
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Description

4,6-Dichloropyridin-3-amine is a chemical compound with the CAS Number: 7321-93-9 . It has a molecular weight of 163.01 and its IUPAC name is 4,6-dichloro-3-pyridinamine . It is a solid substance .


Synthesis Analysis

The synthesis of 4-amino-2,6-dichloropyridine, an important intermediate, was developed by starting with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This was then subjected to nitration followed by reduction . Subsequent nitration of the product and a nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C5H4Cl2N2 . The InChI code is 1S/C5H4Cl2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 .


Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of reactions. These include alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 163.01 and a density of 1.5±0.1 g/cm3 . The storage temperature is recommended to be between 2-8°C in a dark place under an inert atmosphere .

Scientific Research Applications

Synthesis and Properties

4,6-Dichloropyridin-3-amine is used as a raw material in the synthesis of novel thermally stable energetic materials. For instance, its use in the production of 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP) demonstrates its relevance in creating compounds with significant thermal decomposition properties and potential in energetic materials research (Zhou, Ma, Liu, & Yao, 2017).

Chemical Reactions and Synthesis

The compound plays a role in various chemical reactions like the three-component Castagnoli-Cushman reaction, leading to the formation of heterocyclic chemotypes for biological investigation or conversion into other compounds for diverse applications in medicinal chemistry and other fields (Firsov, Chupakhin, Dar'in, Bakulina, & Krasavin, 2019).

Catalytic Applications

It is also significant in catalytic processes, such as the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, including this compound. This highlights its role in studying the influence of different halogen atoms and their positions on the coupling reactions (Abel, Averin, Buryak, Savelyev, Orlinson, Novakov, & Beletskaya, 2017).

Photoredox Catalysis

Another application is in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, showcasing its utility in redox-activated processes and the synthesis of complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Synthesis of Multifunctionalized Compounds

This compound is involved in the synthesis of multifunctionalized compounds, such as naphthoxocine derivatives with potential applications in dye-sensitized solar cells (DSSCs) and as candidates for treatment in various medical conditions (Abozeid, El-Sawi, Elmorsy, Abdelmoteleb, Hassan Abdel-Rahman, & El-Desoky, 2019).

Mechanism of Action

While the specific mechanism of action for 4,6-Dichloropyridin-3-amine is not detailed in the search results, it’s worth noting that pyrimidine compounds, which are similar, have been reported for the synthesis of novel insensitive explosives .

Safety and Hazards

The safety information for 4,6-Dichloropyridin-3-amine indicates that it may cause skin and eye irritation . The hazard statements include H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . The potential use of nitro derivatives of pyridines and their bicyclic analogs has been reported for the synthesis of novel insensitive explosives . This suggests that 4,6-Dichloropyridin-3-amine and similar compounds could have potential applications in the development of new energetic materials .

properties

IUPAC Name

4,6-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGVTWONYOCYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344286
Record name 4,6-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7321-93-9
Record name 4,6-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloropyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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